molecular formula C8H9ClF3N B2973752 2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride CAS No. 2060061-98-3

2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride

Cat. No. B2973752
CAS RN: 2060061-98-3
M. Wt: 211.61
InChI Key: JNRBFNUOGDHQHI-UHFFFAOYSA-N
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Description

The compound “2-(1,1-Difluoroethyl)-4-fluoroaniline hydrochloride” likely belongs to the class of organic compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group . The “1,1-Difluoroethyl” part suggests the presence of a difluoroethyl group, which is an ethyl group with two fluorine atoms attached to one of its carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as difluoro- and trifluoro diazoalkanes have been synthesized using complementary approaches in batch and flow, allowing the safe and scalable synthesis of fluoroalkyl-substituted pyrazolines .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds such as difluoro- and trifluoro diazoalkanes have been used in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds such as 1,1-difluoroethane are colorless, odorless gases .

properties

IUPAC Name

2-(1,1-difluoroethyl)-4-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c1-8(10,11)6-4-5(9)2-3-7(6)12;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRBFNUOGDHQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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